(S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate

Asymmetric Catalysis Chiral Ligands Hydrogenation

Sourcing the incorrect enantiomer of a chiral dioxane building block can derail stereospecific syntheses, leading to inactive or toxic products. (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate (CAS 2231663-21-9) eliminates this risk as a validated, stereochemically pure (≥95%) intermediate. • Enables β-secretase inhibitor scaffolds with correct binding geometry via specific hydrogen-bonding interactions of the dioxane oxygens. • Functions as a chiral ligand precursor for asymmetric catalysis, achieving >95% enantiomeric excess. • Boc-protected amine handle supports fragment-based drug discovery with a rigid, low-entropy scaffold. Available as a white crystalline powder with confirmed (S)-configuration (SMILES: O1[C@H](COCC1)CNC(OC(C)(C)C)=O), ready for immediate global shipment.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
Cat. No. B8097667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1COCCO1
InChIInChI=1S/C10H19NO4/c1-10(2,3)15-9(12)11(4)8-7-13-5-6-14-8/h8H,5-7H2,1-4H3/t8-/m0/s1
InChIKeyVESBLQCTDXRDKH-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate: Chiral Dioxane Building Block


(S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate (CAS 2231663-21-9; also 1569298-20-9) is a chiral, carbamate-protected 1,4-dioxane derivative with the molecular formula C₁₀H₁₉NO₄ and a molecular weight of 217.26 g/mol [1]. It is supplied as a white crystalline powder with a purity specification of ≥95% . The compound contains a stereogenic center at the 2-position of the dioxane ring and is characterized by the SMILES string O1[C@H](COCC1)CNC(OC(C)(C)C)=O, confirming the (S)-absolute configuration . Its computed XLogP3-AA value is 0.8, and the topological polar surface area is approximately 55.8 Ų [1]. This compound is a strategic intermediate for medicinal chemistry programs requiring stereochemically defined dioxane-containing scaffolds, particularly as a precursor for chiral ligands in asymmetric catalysis and as a key fragment in β-secretase inhibitor development .

Why the (R)-Enantiomer Cannot Substitute the (S)-Form


In asymmetric synthesis and medicinal chemistry, the stereochemical configuration of a building block is non-negotiable. Substituting the (R)-enantiomer for the (S)-enantiomer—or using a racemic mixture—will fundamentally alter the stereochemical outcome of downstream reactions, potentially yielding inactive or even toxic products . For (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate, the (S)-configuration is critical for achieving high enantioselectivity in catalytic applications and for maintaining the intended binding geometry in β-secretase inhibitor scaffolds, where the dioxane oxygen atoms engage in specific hydrogen-bonding interactions with enzyme residues . While the (R)-enantiomer (CAS 2682097-66-9) shares identical physicochemical descriptors (m.p. 90–95°C, limited water solubility), it is a distinct chemical entity with a different SMILES string (O1[C@@H](COCC1)CNC(OC(C)(C)C)=O) and a different procurement cost . The following evidence guide quantifies the specific performance advantages of the (S)-enantiomer in its intended applications, establishing why it must be specified by procurement.

Head-to-Head Performance Data vs. Key Comparators


Enantioselectivity in Asymmetric Hydrogenation

When employed as a precursor for chiral phosphine ligands in asymmetric hydrogenation reactions, (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate-derived catalysts achieve enantiomeric excesses (ee) above 95% . This performance benchmark is directly attributed to the specific (S)-stereochemistry of the dioxane moiety. In contrast, the use of the (R)-enantiomer or racemic material in identical ligand architectures would be expected to yield significantly lower or reversed enantioselectivity, a well-established principle in asymmetric catalysis where ligand stereochemistry dictates product configuration and purity [1].

Asymmetric Catalysis Chiral Ligands Hydrogenation

Procurement Cost Analysis

Vendor pricing for research-grade material reveals a significant cost differential: (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate is listed at $675.00, whereas its (R)-enantiomer (CAS 2682097-66-9) is priced at $300.00 . This price premium is consistent with the (S)-enantiomer's validated application as a key intermediate in the synthesis of β-secretase inhibitors for Alzheimer's disease treatment, where the dioxane group provides essential binding interactions with enzyme residues . The (R)-enantiomer, while available, lacks equivalent documented utility in this therapeutic class. This cost differential underscores the value-added nature of the (S)-form for medicinal chemistry programs.

Medicinal Chemistry β-Secretase Inhibitors Alzheimer's Disease

Thermal Stability and Handling Profile

Both (S)- and (R)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate exhibit identical melting point ranges of 90–95°C and appear as white crystalline powders . The (S)-enantiomer is reported to have limited water solubility but good solubility in common organic solvents such as methanol and ethyl acetate . Storage recommendations include a tightly sealed container at room temperature, protected from light and moisture, with a shelf-life expectation typical for Boc-protected amines . No significant differences in thermal stability or physical form between enantiomers have been reported.

Solid-Phase Synthesis Reagent Handling Storage Stability

Computed Physicochemical Properties

Computed descriptors for (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate include an XLogP3-AA of 0.8, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 [1]. These values are consistent with favorable drug-like properties and are identical to those of the (R)-enantiomer. The moderate lipophilicity (XLogP3-AA 0.8) and low number of rotatable bonds (3) contribute to its suitability as a rigid scaffold in fragment-based drug discovery and scaffold-hopping campaigns.

Drug Design Lipinski's Rule of Five Physicochemical Profiling

Stereochemical Configuration Confirmation

The (S)-configuration of tert-butyl (1,4-dioxan-2-yl)methylcarbamate is unambiguously defined by the SMILES string O1[C@H](COCC1)CNC(OC(C)(C)C)=O and the InChIKey VESBLQCTDXRDKH-QMMMGPOBSA-N [1]. The '@' symbol in the SMILES indicates an (S)-configured chiral center, whereas the (R)-enantiomer is represented by O1[C@@H](COCC1)CNC(OC(C)(C)C)=O . These machine-readable identifiers are critical for procurement quality control, enabling automated verification of stereochemical identity and preventing cross-contamination or mislabeling errors.

Stereochemical Purity Quality Control Regulatory Compliance

Application Scenarios with Quantifiable Advantage


Synthesis of β-Secretase Inhibitors

(S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate is a validated intermediate in the synthesis of β-secretase inhibitors, a class of compounds under investigation for Alzheimer's disease treatment . In this application, the (S)-stereochemistry of the dioxane ring is essential for achieving the correct binding orientation within the enzyme active site. The dioxane oxygen atoms engage in specific hydrogen-bonding interactions with catalytic aspartate residues . Procurement of the (S)-enantiomer is mandatory for programs targeting this therapeutic indication; substitution with the (R)-enantiomer or racemic material would likely result in loss of potency and selectivity. The $675.00 price point reflects the compound's established utility in this high-value research area .

Chiral Ligands for Asymmetric Hydrogenation

The compound serves as a building block for chiral phosphine ligands used in asymmetric hydrogenation, where it contributes to achieving enantiomeric excesses above 95% . The (S)-dioxane moiety, when incorporated into C₂-symmetric phospholane ligands, enables high enantioselectivity in Ni(II)-catalyzed asymmetric hydrovinylation of styrenes [1]. While the (R)-enantiomer is available at a lower cost ($300.00), it would generate the opposite enantiomer of the final product, making it unsuitable for programs requiring a specific absolute configuration. Procurement should be guided by the desired stereochemical outcome of the catalytic reaction.

Fragment-Based Drug Discovery

With a molecular weight of 217.26 g/mol, an XLogP3-AA of 0.8, and only 3 rotatable bonds, (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate meets key criteria for a fragment-like molecule suitable for fragment-based drug discovery (FBDD) . The Boc-protected amine provides a convenient handle for elaboration, while the rigid dioxane ring offers a conformationally constrained scaffold that can improve binding affinity through reduced entropic penalty. The (S)-stereochemistry allows for the exploration of chiral space in fragment libraries, which is increasingly recognized as valuable for targeting difficult protein classes. For FBDD campaigns, the choice between (S)- and (R)-enantiomers should be driven by the target binding site geometry and the desired stereochemical vector.

Quality Control in GMP Environments

For pharmaceutical development programs operating under GMP guidelines, the unambiguous identification of stereochemical identity is critical. (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate is characterized by a unique SMILES string (O1[C@H](COCC1)CNC(OC(C)(C)C)=O) and InChIKey (VESBLQCTDXRDKH-QMMMGPOBSA-N) . These digital identifiers can be integrated into electronic laboratory notebooks and inventory management systems to prevent misidentification and ensure traceability. The availability of both enantiomers from the same vendor (ChemShuttle, Catalog Nos. 192717 and 192719) allows for side-by-side quality comparison and simplifies procurement workflows for programs requiring both enantiomers for control experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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